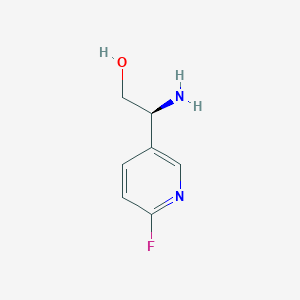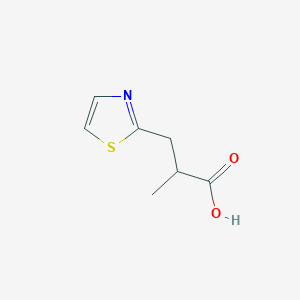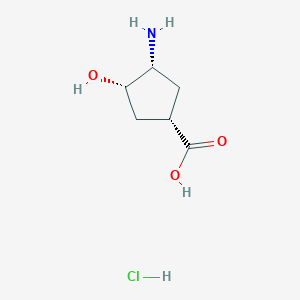
(S)-2-Amino-2-(6-fluoropyridin-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol is a chiral compound with a fluoropyridine moiety. It is known for its potential applications in various fields, including medicinal chemistry and pharmaceutical research. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile compound for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with 6-fluoropyridine as the starting material.
Nucleophilic Substitution: The fluorine atom on the pyridine ring is substituted with an amino group through a nucleophilic substitution reaction.
Reduction: The resulting intermediate is then reduced to introduce the hydroxyl group, forming the final product.
Industrial Production Methods
Industrial production methods for (2S)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: Using catalysts to facilitate the reduction process.
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to modify the functional groups.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Including halogenating agents or other nucleophiles for substitution reactions.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Modified alcohols or amines.
Substitution Products: Various derivatives depending on the substituent introduced.
Scientific Research Applications
(2S)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-2-(6-chloropyridin-3-yl)ethan-1-ol: Similar structure with a chlorine atom instead of fluorine.
(2S)-2-amino-2-(6-bromopyridin-3-yl)ethan-1-ol: Similar structure with a bromine atom instead of fluorine.
Uniqueness
Fluorine Substitution: The presence of a fluorine atom in (2S)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol imparts unique chemical properties, such as increased stability and reactivity, compared to its chloro and bromo analogs.
This detailed article provides a comprehensive overview of (2S)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H9FN2O |
|---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
(2S)-2-amino-2-(6-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H9FN2O/c8-7-2-1-5(3-10-7)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m1/s1 |
InChI Key |
MBNUBIXCAKWNQX-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC(=NC=C1[C@@H](CO)N)F |
Canonical SMILES |
C1=CC(=NC=C1C(CO)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(Trifluoromethyl)thieno[3,2-f]quinoline](/img/structure/B13603741.png)












